1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 1-position and a sulfanylmethyl group linked to a 4-fluorophenyl moiety at the 2-position. Its molecular formula is C₁₃H₉F₂S, with a molecular weight of 244.27 g/mol. The sulfanylmethyl (–SCH₂–) bridge connects two fluorinated aromatic rings, conferring unique electronic and steric properties.
Properties
IUPAC Name |
1-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMOOOCIMTUWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-fluoro-2-iodobenzene with 4-fluorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Various reduced derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
-
Antimicrobial Activity : Research indicates that halogenated compounds, including 1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of resistant bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound MIC (μg/mL) Target Organism Compound A 0.5 MRSA Compound B 1.0 E. coli This Compound TBD TBD - Cancer Research : The compound's structural features may allow it to interact with specific cancer cell receptors, potentially leading to the development of novel anticancer agents.
2. Material Science
- Organic Electronics : The compound can be utilized in the synthesis of organic semiconductors due to its unique electronic properties. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
A study examining the antibacterial effects of various halogenated phenolic compounds found that those containing fluorine exhibited enhanced activity against resistant strains compared to their non-halogenated counterparts. This suggests that the incorporation of fluorine atoms can significantly improve the efficacy of antimicrobial agents.
Case Study Summary
- Objective : To evaluate the antimicrobial properties of halogenated phenols.
- Findings : Fluorinated compounds showed lower minimum inhibitory concentrations (MICs) against resistant strains, indicating higher potency.
Toxicological Profile
While promising in terms of biological activity, the toxicological implications must be considered:
- Acute Toxicity (LD50) : TBD
- Mutagenicity : Negative
- Carcinogenicity : Not classified
Table 2: Toxicological Data Summary
| Endpoint | Value | Reference |
|---|---|---|
| Acute Toxicity (LD50) | TBD | TBD |
| Mutagenicity | Negative | TBD |
| Carcinogenicity | Not classified | TBD |
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Analogs
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene
- Molecular Formula : C₁₃H₉ClF₂S
- Molecular Weight : 270.72 g/mol
- Key Differences: Substitution of a hydrogen atom with chlorine at the 1-position increases molecular weight and lipophilicity.
1-Fluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 863180-69-2)
- Molecular Formula : C₁₃H₉ClFS
- Molecular Weight : 260.72 g/mol
Sulfanyl vs. Sulfonyl Derivatives
(E)-(4-Fluorophenyl){2-[(4-fluorophenyl)sulfonyl]-2-phenylvinyl}sulfane (3ec)
- Molecular Formula : C₂₀H₁₃F₂O₂S₂
- Molecular Weight : 410.43 g/mol
- Key Differences: Sulfonyl (–SO₂–) groups are strongly electron-withdrawing, reducing electron density on adjacent groups compared to sulfanyl (–S–).
1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)
- Molecular Formula : C₁₂H₉FO₂S
- Molecular Weight : 252.26 g/mol
- Key Differences :
Substituent Variations
1-FLUORO-2-(PHENYLMETHOXY)-4-(TRIFLUOROMETHYL)BENZENE
- Molecular Formula : C₁₄H₁₀F₄O
- Molecular Weight : 286.23 g/mol
- Key Differences: The trifluoromethyl (–CF₃) group increases electronegativity and metabolic stability.
1-Fluoro-2-(phenylethynyl)benzene
- Molecular Formula : C₁₄H₉F
- Molecular Weight : 196.22 g/mol
- Key Differences :
- The ethynyl (–C≡C–) linkage imposes rigidity, contrasting with the flexible sulfanylmethyl bridge.
- Conjugation via the triple bond alters electronic properties, as evidenced by distinct ¹H NMR shifts (e.g., δ 7.59–7.48 ppm for aromatic protons) .
Biological Activity
1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of a fluorine atom and a phenylsulfanylmethyl group, suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Characteristics:
- Molecular Weight: 240.28 g/mol
- CAS Number: [insert CAS number if available]
- Solubility: Generally soluble in organic solvents.
The biological activity of this compound is hypothesized to involve:
- Electrophilic Interactions: The fluorine and sulfanyl groups may facilitate interactions with nucleophilic sites on biomolecules.
- Enzyme Modulation: Potential inhibition or activation of specific enzymes, particularly those involved in metabolic pathways.
Biological Activities
Research indicates that fluorinated aromatic compounds often exhibit various biological activities, including:
- Antibacterial Activity: Some studies have shown that fluorinated compounds can inhibit bacterial growth, potentially through mechanisms involving disruption of membrane integrity or interference with metabolic pathways.
- Anticancer Properties: Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth.
- Antifungal Effects: The presence of the sulfanylmethyl group may enhance antifungal activity against certain pathogens.
Antibacterial Activity
A study published in 2023 examined the antibacterial properties of several fluorinated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus with an IC50 value of approximately 15 μM, suggesting moderate antibacterial efficacy .
Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated that certain analogs exhibited cytotoxic effects with IC50 values ranging from 5 to 20 μM, indicating potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 15 | Antibacterial |
| 1-Fluoro-4-(phenylsulfanylmethyl)benzene | 10 | Anticancer |
| 2-Fluoro-3-(methylsulfanylmethyl)benzene | 25 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
